molecular formula C16H18O4S B3175453 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol CAS No. 956965-84-7

3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol

Cat. No. B3175453
CAS RN: 956965-84-7
M. Wt: 306.4 g/mol
InChI Key: CVKUHFHPMZEPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol, also known as PBD, is a compound that has been widely used in scientific research. It is a potent inhibitor of the sarcoplasmic reticulum Ca2+ ATPase (SERCA) pump, which is responsible for maintaining the intracellular calcium concentration in cells. PBD has been shown to have a broad range of applications in various fields, including neuroscience, cancer research, and cardiovascular research.

Mechanism of Action

3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol inhibits the SERCA pump by binding to the ATP-binding site of the pump. This leads to a decrease in the intracellular calcium concentration, which has been shown to have a broad range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has also been shown to have neuroprotective effects in animal models of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to have cardioprotective effects in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in lab experiments is its potency and specificity. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol is a highly potent and specific inhibitor of the SERCA pump, which makes it an ideal tool for studying the role of SERCA pumps in various physiological and pathological processes. However, one of the main limitations of using 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in lab experiments is its toxicity. 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been shown to be toxic to cells at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for the use of 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in scientific research. One of the main future directions is the development of more potent and specific inhibitors of the SERCA pump. Another future direction is the use of 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol in combination with other drugs to enhance its therapeutic effects. Additionally, 3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol could be used to study the role of SERCA pumps in other physiological and pathological processes, such as diabetes and obesity.

Scientific Research Applications

3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol has been extensively used in scientific research as a tool to study the role of SERCA pumps in various physiological and pathological processes. It has been shown to have a broad range of applications in various fields, including neuroscience, cancer research, and cardiovascular research.

properties

IUPAC Name

3-[(4-phenoxyphenyl)methylsulfinyl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c17-10-14(18)12-21(19)11-13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-9,14,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKUHFHPMZEPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CS(=O)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Phenoxybenzyl)sulfinyl]-1,2-propanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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